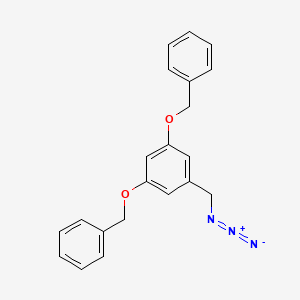

3,5-Bis(benzyloxy)benzyl azide

Description

Structure

3D Structure

Properties

CAS No. |

811473-55-9 |

|---|---|

Molecular Formula |

C21H19N3O2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

1-(azidomethyl)-3,5-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C21H19N3O2/c22-24-23-14-19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |

InChI Key |

OXRRWJXTQDSVHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN=[N+]=[N-])OCC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of the Azide Moiety

Azide (B81097) Reactivity in 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azides with alkynes, a cornerstone of "click chemistry," is a powerful tool for creating stable triazole linkages. escholarship.org This reaction can be performed under various conditions, leading to different isomers of the triazole product. The reactivity of 3,5-Bis(benzyloxy)benzyl azide in these transformations is analogous to that of simpler benzylic azides, such as benzyl (B1604629) azide, which is often used as a model substrate in mechanistic studies. nih.govresearchgate.netorgsyn.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly in biological contexts where the cytotoxicity of copper is a concern. researchgate.net This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst. researchgate.net

The driving force for SPAAC is the relief of ring strain in the cyclooctyne (B158145) upon cycloaddition with the azide. This inherent reactivity allows the reaction to proceed under physiological conditions, making it an ideal tool for bioorthogonal chemistry, such as the labeling of biomolecules in living cells. escholarship.orgmedchemexpress.com The reaction of this compound with a strained cyclooctyne would proceed readily due to the azide's inherent reactivity, which is largely independent of the substituents on the benzyl ring. The reaction rate can be influenced by the specific structure of the cyclooctyne and the electronic properties of the azide. rsc.org

Table 3: Features of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Feature | Description |

|---|---|

| Reagents | An azide (e.g., this compound) and a strained cyclooctyne (e.g., BCN, DBCO). researchgate.net |

| Catalyst | None required (metal-free). researchgate.net |

| Driving Force | Release of ring strain in the cyclooctyne. researchgate.net |

| Application | Bioorthogonal chemistry, live-cell imaging, surface functionalization. escholarship.orgmedchemexpress.com |

| Products | A mixture of regioisomeric triazoles. |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. orgsyn.orgresearchgate.net This transformation is particularly useful for accessing triazole isomers that are not available through the copper-catalyzed route.

The reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl] compounds (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)). orgsyn.orgnih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be employed with internal alkynes to produce fully substituted triazoles. orgsyn.org The reaction mechanism is proposed to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to give the triazole product. orgsyn.org The reaction of this compound in a RuAAC process would be expected to follow this established reactivity pattern, providing a route to 1- (3,5-bis(benzyloxy)benzyl)-5-substituted-1H-1,2,3-triazoles. orgsyn.orgnih.gov

Table 4: Characteristics of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

| Feature | Description |

|---|---|

| Catalyst | Ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD). orgsyn.orgnih.gov |

| Substrates | Tolerates both terminal and internal alkynes. orgsyn.org |

| Regioselectivity | Selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. orgsyn.org |

| Mechanism | Involves a ruthenacycle intermediate formed by oxidative coupling. orgsyn.org |

| Reaction Conditions | Typically requires an inert atmosphere and aprotic solvents like 1,2-dichloroethane (B1671644) or toluene (B28343). orgsyn.orgnih.gov |

Reduction Reactions of the Azide Moiety

The reduction of the azide group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications.

Staudinger Reaction and Aza-Wittig Reaction Sequence

The Staudinger reaction offers a mild method for the reduction of azides to amines. The reaction of this compound with a phosphine, such as triphenylphosphine, would initially form an iminophosphorane intermediate. This intermediate can then be hydrolyzed to furnish the corresponding 3,5-bis(benzyloxy)benzylamine.

Alternatively, the intermediate iminophosphorane can be trapped in an aza-Wittig reaction by introducing an electrophile, such as an aldehyde or ketone. This sequence allows for the direct formation of imines, which can be further reduced or utilized in other synthetic steps. The choice of reaction conditions and reagents allows for a high degree of control over the final product.

Catalytic Hydrogenation and Other Reductive Conversions to Amine Functionalities

Catalytic hydrogenation is a common and efficient method for the reduction of azides to primary amines. However, in the case of this compound, this method presents a challenge due to the presence of the benzyloxy groups. Standard hydrogenation conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, would likely lead to the simultaneous reduction of the azide and cleavage of the benzyl ethers. organic-chemistry.org

To achieve selective reduction of the azide without affecting the benzyloxy groups, alternative reagents and conditions are necessary. These can include the use of specific catalysts or transfer hydrogenation methods. For instance, inhibitors can sometimes be used with Pd/C to suppress benzyl ether hydrogenolysis. organic-chemistry.org Other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or lithium aluminium hydride could also be employed, though careful optimization of reaction conditions would be crucial to avoid side reactions.

Orthogonal Cleavage and Transformations of Benzyloxy Protecting Groups

The benzyloxy groups in this compound serve as protecting groups for the phenolic hydroxyls. Their removal is a key step in many synthetic routes, and the ability to do so without affecting other functional groups, such as the azide, is critical.

Hydrogenolysis for Benzyl Ether Deprotection

As mentioned previously, catalytic hydrogenolysis is a standard method for the cleavage of benzyl ethers. organic-chemistry.org This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst. organic-chemistry.org This process would convert this compound to 3,5-dihydroxybenzyl azide, assuming the azide group remains intact under the chosen conditions. However, as noted, this method often leads to the concurrent reduction of the azide. organic-chemistry.org The use of hydrogen transfer reagents, like 1,4-cyclohexadiene, can sometimes offer more control by limiting the availability of hydrogen. organic-chemistry.org

Alternative Selective Cleavage Methodologies

Given the incompatibility of standard hydrogenolysis with the azide moiety, alternative methods for the selective cleavage of the benzyl ethers are highly desirable. rsc.orgorganic-chemistry.orgresearchgate.net These methods are part of an orthogonal protecting group strategy, which allows for the selective removal of one protecting group in the presence of others. jocpr.com

Several methodologies can be employed for the deprotection of benzyl ethers while preserving the azide group:

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers. atlanchimpharma.com These reactions are typically performed at low temperatures to enhance selectivity. Combinations of Lewis acids and Lewis bases have also been shown to exhibit unique reactivity for this purpose. atlanchimpharma.com For instance, a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been used for mild debenzylation in the presence of various functional groups. organic-chemistry.org

Oxidative Cleavage: Oxidative methods can also be employed. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the cleavage of p-methoxybenzyl (PMB) ethers, which are structurally related to benzyl ethers. organic-chemistry.org More recently, visible-light-mediated debenzylation using DDQ as a photooxidant has been shown to be compatible with azide functionalities. acs.orgnih.gov This method represents a mild and selective alternative to harsh reductive or oxidative conditions. acs.orgnih.gov Another approach involves oxidative debenzylation using sodium bromate (B103136) (NaBrO₃) and sodium dithionite (B78146) (Na₂S₂O₄) under biphasic conditions, which has been shown to be compatible with azides. rsc.org

Below is a table summarizing the reactivity of this compound:

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |

| Azide | Ruthenium-Catalyzed Cycloaddition (RuAAC) | Alkyne, Ruthenium catalyst | 1,5-Disubstituted triazole |

| Azide | Staudinger Reaction | Triphenylphosphine, then H₂O | 3,5-Bis(benzyloxy)benzylamine |

| Azide | Aza-Wittig Reaction | Triphenylphosphine, then Aldehyde/Ketone | Imine |

| Azide | Selective Catalytic Reduction | e.g., Transfer hydrogenation | 3,5-Bis(benzyloxy)benzylamine |

| Benzyloxy Ethers | Hydrogenolysis | H₂, Pd/C | 3,5-Dihydroxybenzyl azide (potential for azide reduction) |

| Benzyloxy Ethers | Lewis Acid Cleavage | BCl₃, BBr₃, or BCl₃·SMe₂ | 3,5-Dihydroxybenzyl azide |

| Benzyloxy Ethers | Oxidative Cleavage | DDQ/visible light or NaBrO₃/Na₂S₂O₄ | 3,5-Dihydroxybenzyl azide |

Role As a Versatile Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Functionalized 1,2,3-Triazole Derivatives

The azide (B81097) group in 3,5-Bis(benzyloxy)benzyl azide is perfectly suited for participation in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgtcichemicals.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for molecular assembly. organic-chemistry.orgtcichemicals.com

| Azide Precursor | Alkyne Partner | Resulting Triazole Product | Significance/Application |

|---|---|---|---|

| Benzyl (B1604629) Azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Model compound for studying cycloaddition reactions and debenzylation. mdpi.comthieme-connect.com |

| Benzyl Azide | 1-Bromo-4-prop-2-ynyloxybenzene | 1-Benzyl-4-(4-bromophenoxymethyl)-1,2,3-triazole | Intermediate for further functionalization via cross-coupling reactions. mdpi.com |

| This compound | Various functionalized alkynes | 1-(3,5-Bis(benzyloxy)benzyl)-4-substituted-1H-1,2,3-triazoles | Building blocks for dendrimers and functional polymers. |

| Benzyl Azide | Chalcone-based alkyne | Chalcone-tailored 1,2,3-triazolic isomers | Investigated for ion sensing capabilities. nih.gov |

Incorporation into Dendrimeric Structures and Poly(aryl ether) Dendrons

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.govresearchgate.net The unique structure of this compound and its precursors, such as 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(benzyloxy)benzyl bromide, makes them excellent monomers for the convergent synthesis of dendrimers. nih.govresearchgate.netacs.org In a convergent approach, dendritic wedges, known as dendrons, are synthesized first and then attached to a central core in the final step.

The 3,5-disubstituted pattern allows for the iterative addition of subsequent generations of monomers, leading to the exponential growth of the dendron. researchgate.netkoreascience.kr For instance, the hydroxyl groups of methyl 3,5-dihydroxybenzoate (B8624769) can be benzylated, and the methyl ester can be reduced to a hydroxymethyl group, which is then converted to a bromide or azide. This process creates a first-generation (G1) dendron. Repetition of these steps leads to higher-generation dendrons with a precise number of peripheral groups. These poly(aryl ether) dendrons are a major class of dendrimers known for their thermal and chemical stability. The azide group at the focal point of the dendron can then be "clicked" onto a multifunctional core alkyne to assemble the final dendrimer. researchgate.netkoreascience.kr This strategy has been employed to create dendrimers with luminescent cores for applications in materials science. google.com

Application in the Construction of Advanced Functional Materials and Polymers

The ability to attach the 3,5-Bis(benzyloxy)benzyl moiety to other molecules via click chemistry makes it a valuable tool for creating advanced functional materials and polymers. acs.orgsigmaaldrich.com The azide group serves as a versatile handle for post-polymerization modification, allowing the covalent attachment of the building block onto a polymer backbone or surface that has been pre-functionalized with alkyne groups. acs.org

This approach has been used to:

Develop Luminescent Materials: Dendrimers built from precursors of this compound have been used to encapsulate luminescent gold(III) complexes. These materials have potential applications in organic light-emitting devices (OLEDs), where the dendritic structure helps prevent aggregation-induced quenching of the emissive core, leading to improved device efficiency. google.com

Create Drug Delivery Systems: The self-assembly of dendron-polymer conjugates into micelles and other nanostructures is a promising strategy for drug delivery. mdpi.com Poly(aryl ether) dendrons, synthesized from 3,5-bis(benzyloxy)benzyl derivatives, can form the hydrophobic block of an amphiphilic copolymer. These copolymers can self-assemble in aqueous solutions to form core-shell structures capable of encapsulating therapeutic agents. mdpi.com

Functionalize Surfaces: The azide can be used to anchor the molecule onto surfaces modified with alkynes, allowing for the creation of tailored interfaces with specific chemical and physical properties.

Contributions to Complex Heterocyclic Systems and Analogue Synthesis

While the synthesis of 1,2,3-triazoles is the most prominent application, the azide group is a gateway to a much wider range of complex heterocyclic systems. mdpi.com Organic azides can undergo various transformations, including thermal or catalyzed reactions, to form different nitrogen-containing rings. mdpi.com These reactions include intramolecular C-H amination to form fused ring systems or participation in cycloadditions with different partners to yield heterocycles other than triazoles. mdpi.com

Furthermore, in medicinal chemistry, the this compound scaffold is valuable for analogue synthesis. A key example is the synthesis of neurokinin-1 (NK1) receptor antagonists. A related compound, 3,5-bis(trifluoromethyl)benzyl azide, serves as a crucial starting material for assembling a disubstituted triazole core, which is a privileged structure in many drug candidates. sigmaaldrich.com By using this compound, chemists can create a series of analogues where the benzyloxy groups can be modified or deprotected to explore structure-activity relationships, aiming to optimize the potency and pharmacokinetic properties of a lead compound.

Integration into Multicomponent Reaction Sequences for Chemical Diversity

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. uni-halle.de MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. uni-halle.de

Organic azides can participate in certain MCRs, such as the Ugi-azide four-component reaction. In this process, an aldehyde, an amine, an isocyanide, and an azide react to form a tetrazole derivative. By employing this compound as the azide component, a diverse range of complex molecules, each bearing the characteristic 3,5-bis(benzyloxy)benzyl scaffold, can be synthesized in a single step. This approach is highly valuable in drug discovery and materials science for creating large libraries of compounds for high-throughput screening. Tandem reactions, combining a click reaction with another transformation in one pot, also leverage the azide's reactivity to build molecular complexity efficiently. organic-chemistry.org

Computational and Theoretical Investigations of Azide and Benzyloxy Substituted Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. windows.net For systems like 3,5-bis(benzyloxy)benzyl azide (B81097), DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles. windows.net For instance, studies on related benzyloxy compounds have detailed the dihedral angles formed by the O–CH₂ groups relative to the central benzene (B151609) ring. researchgate.net

Beyond geometry, DFT is crucial for analyzing the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). crimsonpublishers.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. crimsonpublishers.com A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. windows.net

Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT studies. mdpi.com The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions and reactive sites. mdpi.comcrimsonpublishers.com

| Parameter | Information Provided | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy structure. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | DFT |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | DFT |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | DFT |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electrophilic and nucleophilic sites. | DFT |

Conformational Analysis and Tautomerism Studies of Related Benzyl (B1604629) Azides

The flexibility of the benzyloxy and azidomethyl groups in 3,5-bis(benzyloxy)benzyl azide allows for multiple spatial arrangements, or conformations. Computational conformational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them. nih.gov Studies on related molecules demonstrate the significance of these analyses. For example, research on 3-(azidomethyl)benzoic acid revealed the existence of three conformational polymorphs, highlighting that the azidomethyl group can be a source of this structural diversity. nih.gov The different conformers in these polymorphs are not just minor adjustments but are separated by a notable energy barrier. nih.gov

Similarly, the benzyloxy substituent's orientation is a key conformational feature. Theoretical and experimental studies on ortho-hydroxy substituted aryl Schiff bases with a benzyloxy group have shown that different low-energy conformers, differing in the geometry of this substituent, can be identified. mdpi.com Furthermore, these conformers were found to interconvert upon UV irradiation. mdpi.com This suggests that the two benzyloxy groups in this compound likely contribute significantly to its conformational landscape.

Tautomerism, the interconversion of structural isomers through proton transfer, is a phenomenon studied extensively in heterocyclic chemistry. nih.gov While common in systems like azo dyes or molecules with keto-enol functionalities, tautomerism is not expected to be a significant feature for this compound itself, as it lacks the typical functional groups that readily facilitate such intramolecular proton transfers. nih.govbeilstein-journals.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving benzyl azides. nih.gov The azide functional group is well-known for its participation in 1,3-dipolar cycloaddition reactions, often called "click" reactions, to form 1,2,3-triazoles. ufms.brufms.br DFT calculations have been extensively used to study these reactions, providing detailed insights into the reaction pathways, transition states, and activation energies. ufms.bralmanhal.comyu.edu.jo

For the reaction of benzyl azide with various alkynes (dipolarophiles), theoretical studies can predict the regioselectivity, explaining why one isomer (e.g., 1,4-disubstituted) is formed preferentially over another (1,5-disubstituted). ufms.brufms.br By calculating the activation energy barriers for the different possible pathways, researchers can determine the most favorable reaction channel. ufms.br For example, in the reaction between benzyl azide and glycosyl-o-acetylene, DFT calculations at the B3LYP/6-31G* level correctly predicted that the "meta" isomer would be the favored product, in agreement with experimental results. ufms.brglobal-sci.com

These computational studies often analyze the reaction mechanism in terms of whether it is a concerted (one-step) or stepwise process. nih.gov For many 1,3-dipolar cycloadditions involving azides, a concerted but asynchronous mechanism is identified, where the two new bonds are formed in a single step but not to the same extent at the transition state. ufms.brufms.br Computational modeling can also investigate the influence of catalysts, such as copper(I) or silver(I), on the reaction mechanism and energy barriers. nih.govresearchgate.net

| Aspect Studied | Computational Approach | Key Findings |

|---|---|---|

| Regioselectivity | Calculation of activation energies for different regioisomeric pathways (e.g., 1,4 vs. 1,5). ufms.br | Identifies the lowest energy pathway, predicting the major product isomer. ufms.br |

| Reaction Mechanism | Locating transition state (TS) structures and intermediates. almanhal.com | Determines if the reaction is concerted or stepwise. ufms.br |

| Reactivity | Analysis of Frontier Molecular Orbitals (FMO) of the azide and dipolarophile. acs.org | Explains reactivity trends based on HOMO-LUMO interactions. |

| Catalysis | Modeling the reaction pathway in the presence of a catalyst (e.g., Cu(I), Ag(I)). researchgate.net | Shows how catalysts lower the activation energy and influence the mechanism. researchgate.net |

Spectroscopic Property Prediction and Correlation (e.g., NMR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which serves as a valuable tool for structure verification and interpretation of experimental data. daneshyari.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. escholarship.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic shielding values of nuclei. uncw.edudergipark.org.tr These theoretical values can then be converted to chemical shifts (δ) by scaling or referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). dergipark.org.tr For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts for the most stable conformers to achieve good agreement with experimental spectra. uncw.edu Such computational predictions have been successfully used to assign or even revise the structures of complex organic molecules. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. soton.ac.uk By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λₘₐₓ) and oscillator strengths (a measure of transition intensity). scielo.org.za These calculations can help assign the bands observed in an experimental UV-Vis spectrum to specific electronic transitions, such as π→π* or n→π* transitions. mdpi.com Studies on aromatic molecules have shown that a good correlation between theoretical and experimental UV-Vis data can be achieved, making TD-DFT a useful tool for predicting the optical properties of compounds like this compound. soton.ac.ukresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Pathways

The traditional synthesis of benzyl (B1604629) azides often involves the nucleophilic substitution of benzyl halides with sodium azide (B81097). While effective, this method can present safety concerns and may not align with the principles of green chemistry. Emerging research is focused on developing safer, more efficient, and environmentally friendly synthetic routes.

One promising area is the direct conversion of alcohols to azides. A one-pot method for synthesizing dendritic benzyl azides from their corresponding benzyl alcohols has been demonstrated, proceeding via an intermediate mesylate which is then subjected to in situ azidation. This approach eliminates the need to isolate the intermediate, streamlining the process. Another innovative strategy involves the use of azide transfer reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which can convert alcohols to azides under mild, room-temperature conditions. organic-chemistry.org A key advantage of this method is the high water solubility of the byproducts, which simplifies the purification of the desired azide product. organic-chemistry.org

Photocatalysis represents another frontier. Methods using visible light, including blue light excitation, are being explored to promote the synthesis of benzyl azides under mild conditions, often with high yields and without the need for heating. google.com For instance, a ruthenium pyridine complex has been used to catalyze the reaction between toluene (B28343) derivatives and an azide source under blue light irradiation. google.com Additionally, the trapping of sensitive azidocarbenium ion intermediates with various nucleophiles offers a novel pathway for the chemoselective synthesis of benzyl azides from aldehydes in a one-pot reaction. researchgate.net

Table 1: Comparison of Novel Synthetic Methods for Benzyl Azides

| Method | Precursor | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| In Situ Azidation | Benzyl Alcohol | Methanesulfonyl chloride/Et3N, followed by Sodium Azide | One-pot procedure, no isolation of intermediate required. |

| Azide Transfer | Benzyl Alcohol | 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Mild conditions, easy purification due to water-soluble byproducts. organic-chemistry.org |

| Photocatalysis | Toluene Derivative | Ruthenium Pyridine Complex, Blue Light (3W-10W) | Mild, room-temperature reaction, high yields, avoids heating. google.com |

| Azidocarbenium Ion Trapping | Aldehyde | (Not specified) | Novel one-pot reaction, provides high chemoselectivity. researchgate.net |

Exploration of Expanded Reactivity Profiles for Azide Functionality

The azide group in 3,5-Bis(benzyloxy)benzyl azide is primarily valued for its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions are instrumental in constructing complex molecular architectures, such as dendrimers and triazole-containing heterocycles. chemrj.org Future research will likely move beyond the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC) to explore a wider range of catalytic systems that can offer different reactivity, regioselectivity, and substrate compatibility.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for example, provides a complementary approach to CuAAC, characteristically yielding 1,5-disubstituted 1,2,3-triazoles, in contrast to the 1,4-disubstituted products of the copper-catalyzed reaction. orgsyn.org Theoretical studies using Density Functional Theory (DFT) are also being employed to understand the thermodynamics and kinetics of the 1,3-dipolar cycloaddition of benzyl azide derivatives, helping to predict product stability and reaction rates. chemrj.org Such computational studies indicate that while cycloaddition reactions are typically spontaneous, the reaction rates can be slow, and the choice of catalyst and conditions is critical for efficient product formation. chemrj.org Further exploration into catalysis with other transition metals like gold, rhodium, palladium, and silver could unlock novel cyclization pathways and the synthesis of diverse heterocyclic systems from benzyl azide precursors.

Table 2: Catalytic Systems for Benzyl Azide Cycloaddition

| Catalyst System | Typical Product | Key Features |

|---|---|---|

| Copper (Cu) | 1,4-disubstituted 1,2,3-triazole | Widely used, robust, cornerstone of "click chemistry". |

| Ruthenium (Ru) | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC, expands synthetic possibilities. orgsyn.org |

| Other Metals (Au, Pd, Rh, Ag) | Various Heterocycles | Potential for novel cyclization reactions and diverse product scaffolds. |

Integration into Advanced Automated Synthesis Platforms

The synthesis of organic azides can involve hazardous reagents and intermediates, such as the volatile and explosive hydrazoic acid (HN₃), which may form during batch processing. researchgate.net To mitigate these risks and improve reproducibility, there is a strong impetus to adapt synthetic procedures for use in automated, continuous-flow systems.

Sustainable and Environmentally Benign Chemistry Approaches in Azide Synthesis

In line with the global push for green chemistry, future research will increasingly prioritize the development of sustainable synthetic methods for this compound and related compounds. epa.gov This involves a holistic approach to minimizing environmental impact by considering solvents, catalysts, and energy consumption.

A significant shift is the move towards using water as a reaction solvent, which is economical and avoids the use of hazardous organic solvents. researchgate.netresearchgate.net This has been demonstrated in the one-pot conversion of benzyl halides to benzyl azides using water-soluble green catalysts like Cu(II)-β-cyclodextrin (Cu(II)-β-CD) or phase-transfer catalysts such as PEG-DIL-MnCl₄. researchgate.netresearchgate.net These catalysts are often recyclable, further reducing waste. The use of a simple biphasic solvent system with phase-transfer catalysis has also been shown to result in a low environmental factor (e-factor), signifying a more sustainable process. researchgate.net Furthermore, the adoption of energy-efficient techniques, such as microwave-promoted reactions, can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. organic-chemistry.org

Table 3: Green Chemistry Strategies in Benzyl Azide Synthesis

| Strategy | Example/Method | Environmental Benefit |

|---|---|---|

| Benign Solvents | Using water as the reaction medium. researchgate.netresearchgate.net | Reduces waste and avoids hazardous organic solvents. |

| Recyclable Catalysts | Cu(II)-β-cyclodextrin; PEG-DIL-MnCl₄. researchgate.net | Minimizes waste and allows for catalyst reuse. |

| Phase-Transfer Catalysis | Biphasic solvent systems. researchgate.net | Leads to a low e-factor and efficient reactions. |

| Energy Efficiency | Microwave-promoted synthesis; Room-temperature reactions. organic-chemistry.org | Reduces energy consumption and shortens reaction times. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,5-Bis(benzyloxy)benzyl azide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a brominated precursor (e.g., 3,5-Bis(benzyloxy)benzyl bromide) with sodium azide. Optimization involves:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance azide ion nucleophilicity.

- Temperature Control : Maintain 50–60°C to balance reaction rate and minimize thermal decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitor by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H NMR should show benzyloxy proton signals at δ 4.9–5.1 ppm (multiplet) and azide CH protons at δ 4.3–4.5 ppm. C NMR confirms aromatic carbons at δ 120–160 ppm .

- IR : Azide stretching at ~2100 cm and benzyl ether C–O at ~1250 cm.

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., O–H⋯O interactions in related benzoic acid derivatives) .

Advanced Research Questions

Q. What strategies mitigate thermal instability during the synthesis of this compound, especially under reflux conditions?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the azide group.

- Short Reaction Times : Limit reflux duration to 2–4 hours to avoid decomposition (monitor via in-situ FTIR for azide degradation).

- Low-Temperature Storage : Store the product at 0–4°C to prevent autocatalytic decomposition .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the purity of this compound, and what analytical methods resolve these ambiguities?

- Methodological Answer :

- Byproduct Analysis : Use HPLC-MS to detect elimination products (e.g., alkenes from β-hydrogen abstraction).

- Kinetic Studies : Vary solvent polarity (e.g., compare DMSO vs. acetone) to favor substitution over elimination. Polar solvents stabilize transition states for S2 mechanisms .

- Isolation : Crystallize the product from ethanol/water to exclude non-polar byproducts .

Q. How can this compound be utilized in dendrimer synthesis or click chemistry applications?

- Methodological Answer :

- Click Chemistry : React with terminal alkynes (Cu(I)-catalyzed azide-alkyne cycloaddition) to form triazole-linked polymers. Optimize CuSO/sodium ascorbate ratios for minimal catalyst residues .

- Dendrimer Core Functionalization : Use the azide as a branching point for iterative growth. Confirm coupling efficiency via F NMR (if fluorinated analogs are synthesized) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound derivatives: How should researchers validate their findings?

- Methodological Answer :

- Reproducibility : Cross-check with DSC (differential scanning calorimetry) to confirm phase transitions.

- Crystallinity : Compare X-ray diffraction patterns with literature data (e.g., disordered benzyl rings in related structures may lower observed mp) .

- Purity Impact : Recrystallize samples multiple times and correlate mp with HPLC purity (>98% required for consistent results) .

Application-Oriented Questions

Q. What are the challenges in scaling up this compound synthesis for polymer research, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.